

3D Structural Diversity of 5-Azaspiro[2.5]octane Derivatives

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Compound of Interest

Compound Name: 5-Azaspiro[2.5]octan-8-ol

CAS No.: 955028-96-3

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Executive Summary: The "Escape from Flatland"

The 5-azaspiro[2.5]octane scaffold represents a critical structural motif in the transition from planar, aromatic-dominated drug candidates to three-dimensional, sp

-rich architectures.^[1] By fusing a strained cyclopropane ring to a piperidine core, this scaffold offers a unique combination of conformational rigidity, metabolic stability, and orthogonal vector alignment.

Unlike its planar analogs (e.g., 4,4-dimethylpiperidine), the spiro[2.5] system introduces a high fraction of saturated carbon (F_{sp}

) without significantly increasing molecular weight (MW).^[1] This guide details the exploitation of this scaffold to optimize physicochemical properties (LogP, solubility) and improve target selectivity.

Structural Analysis & Physicochemical Profile

Geometric & Conformational Properties

The 5-azaspiro[2.5]octane core consists of a piperidine ring spiro-fused at the C4 position to a cyclopropane ring.^[1]

- **Numbering:** According to IUPAC nomenclature for spiro systems, numbering commences at the smaller ring.^[1] The spiro carbon is C3.^[1] The nitrogen atom is typically at position 5 (adjacent to the spiro center in the larger ring) or position 6 (distal), depending on the specific isomer.^[1] This guide focuses on the 5-azaspiro[2.5]octane (nitrogen adjacent to the spiro center) and the 6-azaspiro[2.5]octane (nitrogen distal), with a primary focus on the commonly used distal isomer (often commercially referred to as 6-azaspiro, but IUPAC numbering can vary; we will use 6-azaspiro[2.5]octane as the standard distal model for the protocols below, as it mimics the 4-substituted piperidine pharmacophore).^[1]
- **Vector Analysis:** The cyclopropane ring locks the piperidine conformation, typically favoring a chair-like geometry.^[1] This restricts the "wobble" observed in gem-dimethyl piperidines, reducing the entropic penalty upon protein binding.^[1]
- **Basicity (pKa):** The inductive effect of the spiro-cyclopropane (electron-withdrawing relative to alkyl) can slightly modulate the pKa of the piperidine nitrogen, often lowering it by 0.5–1.0 log units compared to unsubstituted piperidine, which is beneficial for membrane permeability.^[1]

Comparative Data: Spiro vs. Acyclic Analogs

Property	4,4-Dimethylpiperidine	6-Azaspiro[2.5]octane	Impact on Drug Design
Hybridization	sp rich	sp rich	High Fsp correlates with clinical success.[1]
Conformation	Flexible (Chair flip facile)	Rigid/Semi-rigid	Reduced entropic penalty in binding.[1]
Metabolic Liability	Methyl oxidation (high risk)	Cyclopropane (low risk)	Cyclopropane C-H bonds are stronger (approx. 106 kcal/mol).[1]
Lipophilicity (cLogP)	Higher	Lower	Improved solubility and lower clearance. [1]
Shape	Globular	Vector-defined	Precise orientation of exit vectors.[1]

Synthetic Strategies

Two primary routes allow access to this scaffold: De Novo Assembly (from acyclic precursors) and Direct Functionalization (from piperidinones).[1]

Route A: The "De Novo" Malonate Assembly

This route is preferred for large-scale preparation of the core scaffold, particularly when substituents on the piperidine ring are not required.[1]

Mechanism: Double alkylation of a malonate derivative with a 1,2-dihaloethane forms the cyclopropane, followed by ring closure to form the piperidine lactam, which is then reduced.[1]

Route B: The Simmons-Smith Cyclopropanation

This route is ideal for late-stage functionalization or when starting from readily available N-protected 4-methylene piperidines.[1]

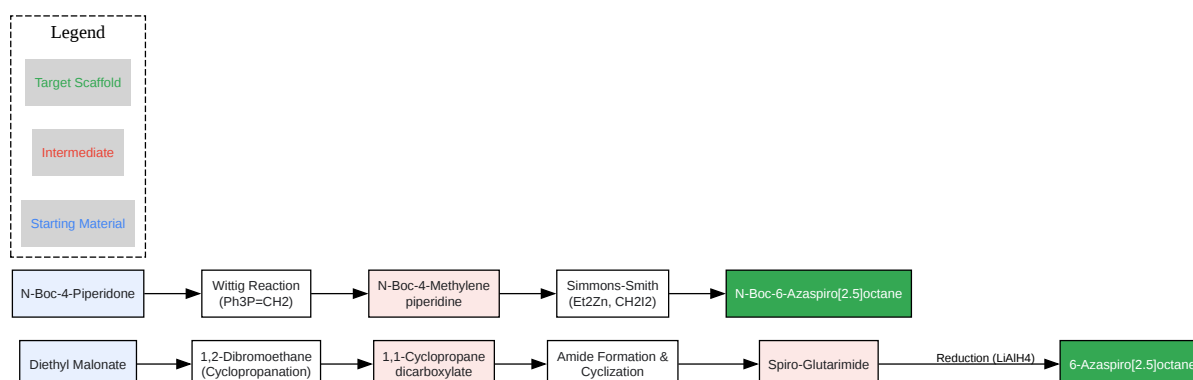
Mechanism: A Simmons-Smith reaction (Zn-Cu couple or Et

Zn with CH

I

) is performed on an exocyclic alkene.[1]

Visualization of Synthetic Workflows



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Caption: Figure 1. Dual synthetic pathways to the 6-azaspiro[2.5]octane core.[1][2] Route A (top) utilizes malonate assembly; Route B (bottom) utilizes alkene cyclopropanation.[1]

Experimental Protocols

Protocol 1: Synthesis via Simmons-Smith Cyclopropanation (Route B)[1]

Target: tert-Butyl 6-azaspiro[2.5]octane-6-carboxylate

Prerequisites:

- Inert atmosphere (Argon/Nitrogen).[1]
- Anhydrous solvents (Dichloromethane, DCM).[1]
- Safety Warning: Diethylzinc (EtZn) is pyrophoric.[1] Handle with extreme caution in a fume hood.

Step-by-Step Methodology:

- Olefin Preparation:
 - Charge a flask with methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF.[1] Cool to 0°C.[1]
 - Add KOtBu (1.2 equiv) portion-wise.[1] Stir for 1 hour (yellow solution indicates ylide formation).[1]
 - Add N-Boc-4-piperidone (1.0 equiv) in THF dropwise.[1] Warm to Room Temperature (RT) and stir for 12 hours.
 - Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1][3] Dry over MgSO₄. Concentrate and purify via silica flash chromatography (Hexanes/EtOAc) to yield N-Boc-4-methylene-piperidine.[1]
- Cyclopropanation:
 - Dissolve N-Boc-4-methylene-piperidine (1.0 equiv) in anhydrous DCM under Argon. Cool to 0°C.[1]

- Add Diethylzinc (1.0 M in hexanes, 5.0 equiv) carefully via syringe.[1]
- Add Diiodomethane (CH₂I₂, 5.0 equiv) dropwise over 20 minutes.[1] (Maintain temp < 5°C).
- Allow the reaction to warm to RT and stir for 16 hours.
- Quench (Critical): Cool to 0°C. Slowly add saturated aqueous NH₄Cl. (Caution: Gas evolution).[1]
- Purification: Extract with DCM (3x). Wash combined organics with brine.[1][3] Dry (Na₂SO₄).[1] Concentrate.
- Purify via column chromatography (0-20% EtOAc in Hexanes).[1]
- Yield Expectation: 75-85%.

Protocol 2: Synthesis of 5-Azaspiro[2.5]octane-5-carboxylic acid (Amino Acid Module)

Target: A constrained proline/pipecolic acid analog.[1]

- Alkylation: React ethyl isocyanoacetate with 1-bromo-2-chloroethane using a phase transfer catalyst (TBAB) and 50% NaOH to form the spiro-cyclopropane isonitrile.
- Hydrolysis: Acidic hydrolysis (HCl/MeOH) converts the isonitrile/ester to the amino acid hydrochloride.[1]

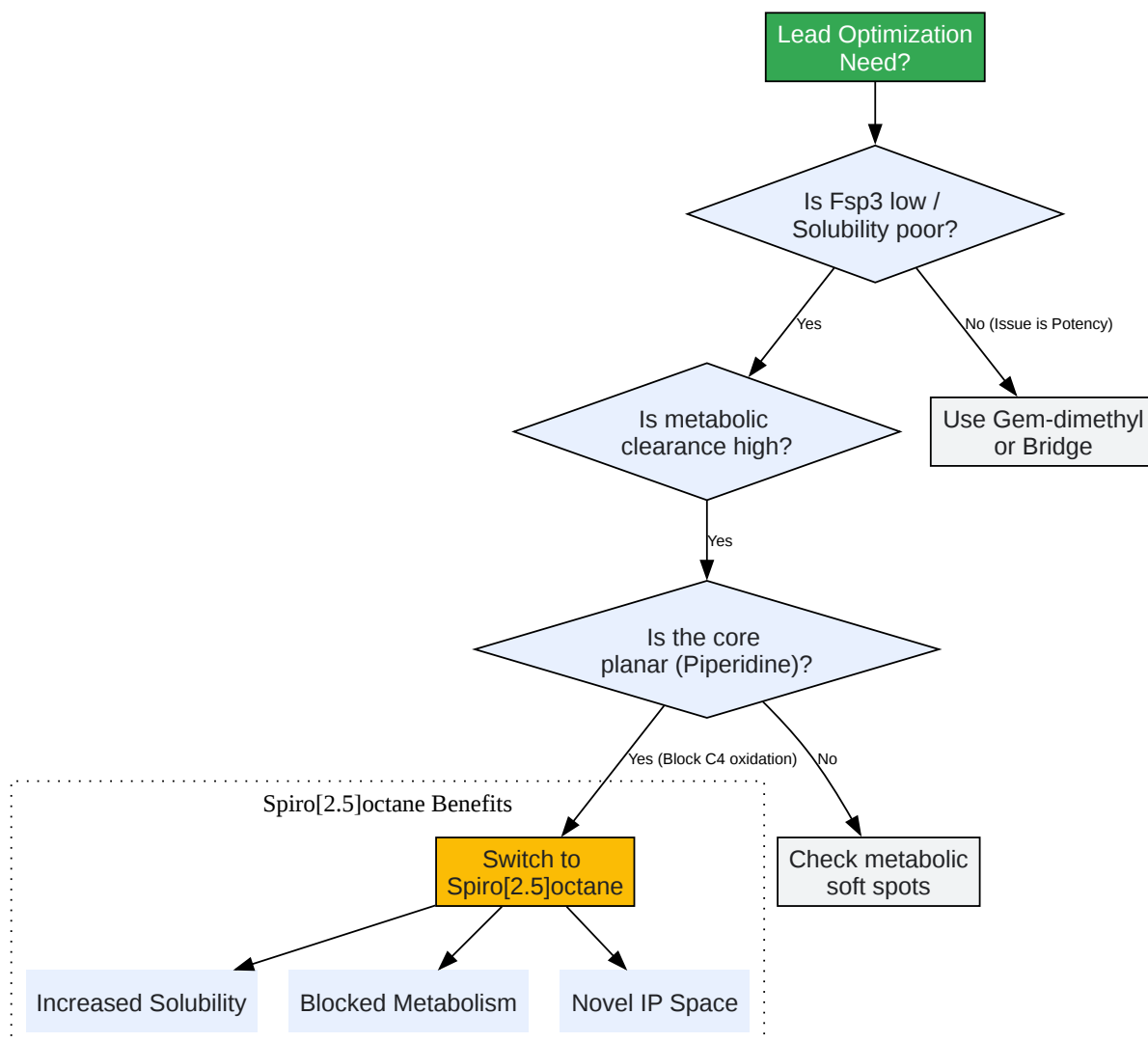
Medicinal Chemistry Applications

Case Study: MCHr1 Antagonists

In the development of Melanin-Concentrating Hormone receptor 1 (MCHR1) antagonists, researchers at AstraZeneca utilized spirocyclic scaffolds to replace a morpholine ring.^[1]

- Problem: The morpholine lead suffered from high metabolic clearance and hERG liability.
- Solution: Replacement with spiro-fused systems (including azaspiro[2.5] and [3.3] variants).^[1]
- Outcome: The spiro[2.5]octane derivative demonstrated reduced lipophilicity (LogD) and improved metabolic stability due to the blocking of metabolic "soft spots" (oxidative sites) on the piperidine ring.^[1]

Decision Tree for Scaffold Selection



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Caption: Figure 2. Logic flow for transitioning from planar piperidines to spiro[2.5]octane scaffolds.

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